- A heterometallic (Fe6Na8) cage-like silsesquioxane: synthesis, structure, spin glass behavior and high catalytic activity, RSC Advances, 2016, 6(53), 48165-48180

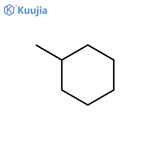

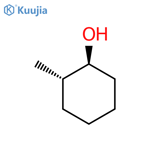

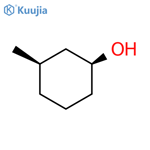

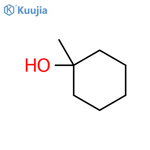

Cas no 7443-55-2 (trans-3-methylcyclohexan-1-ol)

trans-3-methylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- trans-3-methylcyclohexanol

- 3-Methyl cyclohexanol, trans

- 3-Methylcyclohexanol, (E)-

- Cyclohexanol, 3-methyl-, trans-

- trans-3-methylcyclohexan-1-ol

- HTSABYAWKQAHBT-RNFRBKRXSA-N

- (1R,3R)-3-methylcyclohexan-1-ol

- cyclohexanol, 3-methyl-, (1R,3R)-

- (1R,3R)-3-methyl-cyclohexanol

- J-500336

- 7443-55-2

- SCHEMBL38783

- (1R,3R)-3-methylcyclohexanol

- Cyclohexanol, 3-methyl-, (1R-trans)-

- InChI=1/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s

- 24965-94-4

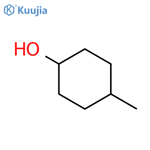

- (1S,3S)-3-methylcyclohexanol

- (1S,3S)-3-methylcyclohexan-1-ol

- J-500465

- SCHEMBL443011

- (1S,3S)-3-methyl-cyclohexanol

- HTSABYAWKQAHBT-BQBZGAKWSA-N

- cyclohexanol, 3-methyl-, (1S,3S)-

- NWO

- (1S)-trans-3-methyl-cyclohexanol

- InChI=1/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s

- 50538-78-8

-

- MDL: MFCD00067156

- インチ: InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3

- InChIKey: HTSABYAWKQAHBT-UHFFFAOYSA-N

- ほほえんだ: CC1CCCC(O)C1

計算された属性

- せいみつぶんしりょう: 114.10452

- どういたいしつりょう: 114.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 70.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 0.9180

- ゆうかいてん: -0.5°C

- ふってん: 163.73°C (estimate)

- 屈折率: 1.4580

- PSA: 20.23

trans-3-methylcyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100429-5G |

trans-3-methylcyclohexan-1-ol |

7443-55-2 | 95% | 5g |

¥ 96,030.00 | 2023-04-04 | |

| Cooke Chemical | LN9411257-250mg |

(1R |

7443-55-2 | 3R)-3-methylcyclohexan-1-ol | 250mg |

RMB 25608.00 | 2025-02-21 | |

| Cooke Chemical | LN9411257-500mg |

(1R |

7443-55-2 | 3R)-3-methylcyclohexan-1-ol | 500mg |

RMB 34144.00 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100429-100MG |

trans-3-methylcyclohexan-1-ol |

7443-55-2 | 95% | 100MG |

¥ 8,005.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100429-1G |

trans-3-methylcyclohexan-1-ol |

7443-55-2 | 95% | 1g |

¥ 32,010.00 | 2023-04-04 | |

| Ambeed | A702477-250mg |

trans-3-methylcyclohexan-1-ol |

7443-55-2 | 97% | 250mg |

$2317.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545406-250mg |

rel-(1R,3R)-3-methylcyclohexan-1-ol |

7443-55-2 | 98% | 250mg |

¥41613.00 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100429-250.0mg |

trans-3-methylcyclohexan-1-ol |

7443-55-2 | 95% | 250.0mg |

¥12571.0000 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100429-250MG |

trans-3-methylcyclohexan-1-ol |

7443-55-2 | 95% | 250MG |

¥ 12,804.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100429-500MG |

trans-3-methylcyclohexan-1-ol |

7443-55-2 | 95% | 500MG |

¥ 21,344.00 | 2023-04-04 |

trans-3-methylcyclohexan-1-ol 合成方法

ごうせいかいろ 1

trans-3-methylcyclohexan-1-ol Raw materials

trans-3-methylcyclohexan-1-ol Preparation Products

- trans-2-Methylcyclohexanol (7443-52-9)

- trans-3-methylcyclohexan-1-ol (7443-55-2)

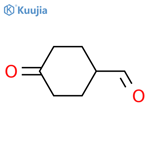

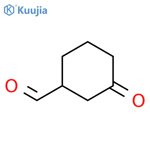

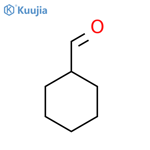

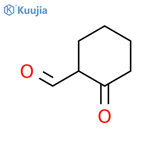

- 4-Oxocyclohexanecarbaldehyde (96184-81-5)

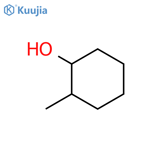

- cis-2-Methylcyclohexanol (7443-70-1)

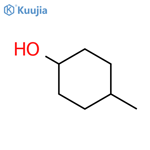

- cis-3-methylcyclohexan-1-ol (5454-79-5)

- cis-4-Methylcyclohexanol (7731-28-4)

- 3-oxocyclohexane-1-carbaldehyde (69814-26-2)

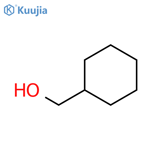

- Cyclohexanemethanol (100-49-2)

- 1-Methylcyclohexanol (590-67-0)

- cyclohexanecarbaldehyde (2043-61-0)

- trans-4-Methylcyclohexanol (7731-29-5)

- 2-oxocyclohexanecarbaldehyde (1193-63-1)

trans-3-methylcyclohexan-1-ol 関連文献

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

trans-3-methylcyclohexan-1-olに関する追加情報

Trans-3-Methylcyclohexan-1-Ol: A Comprehensive Overview

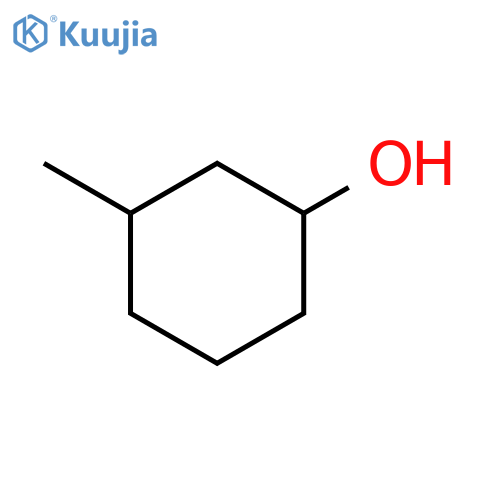

Trans-3-methylcyclohexan-1-ol (CAS No. 7443-55-2) is an organic compound with a unique structural composition that has garnered significant attention in both academic and industrial research. This compound, also referred to as trans-cyclohexanol methyl derivative, belongs to the class of secondary alcohols and is characterized by its cyclohexane ring structure with a hydroxyl group (-OH) at the 1-position and a methyl group (-CH₃) at the 3-position in a trans configuration. The trans stereochemistry plays a crucial role in determining its physical and chemical properties, making it a subject of interest in various fields such as organic synthesis, pharmacology, and materials science.

Recent advancements in analytical techniques have enabled researchers to delve deeper into the molecular properties of trans-3-methylcyclohexan-1-ol. For instance, studies utilizing nuclear magnetic resonance (NMR) spectroscopy have provided insights into its stereochemical arrangement, confirming the trans configuration through coupling constants analysis. Additionally, computational chemistry methods, such as density functional theory (DFT), have been employed to predict its electronic structure and reactivity under different conditions. These findings have not only enhanced our understanding of the compound's intrinsic properties but also paved the way for its application in diverse chemical processes.

The physical properties of trans-cyclohexanol methyl derivative are significantly influenced by its molecular geometry. It exhibits a melting point of approximately -60°C and a boiling point around 160°C, making it suitable for use in various thermal processes. The compound's solubility in organic solvents, particularly in non-polar solvents like hexane and dichloromethane, further highlights its versatility in different chemical environments. Recent research has also explored its behavior under extreme conditions, such as high-pressure environments, revealing potential applications in high-performance materials.

From a chemical standpoint, trans-cyclohexanol methyl derivative demonstrates moderate acidity due to the presence of the hydroxyl group, which can act as a proton donor under certain conditions. Its reactivity towards nucleophilic substitution reactions has been extensively studied, with findings indicating that it can undergo SN2 mechanisms under specific conditions. Furthermore, the compound's ability to form stable esters and ethers has made it a valuable precursor in organic synthesis pathways.

The applications of trans-cyclohexanol methyl derivative span across multiple industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Recent studies have highlighted its role in drug design, where its stereochemical properties contribute to the development of enantiomerically pure compounds with enhanced pharmacokinetic profiles.

In the fragrance industry, trans-cyclohexanol methyl derivative is recognized for its pleasant odor profile, making it a popular ingredient in perfumes and personal care products. Its ability to impart floral and woody notes has positioned it as a key component in aromatic formulations.

From an environmental perspective, researchers have investigated the biodegradability of trans-cyclohexanol methyl derivative, concluding that it undergoes rapid degradation under aerobic conditions due to microbial activity. This characteristic aligns with current sustainability trends, emphasizing the importance of eco-friendly chemical compounds.

In conclusion, trans-cyclohexanol methyl derivative (CAS No. 7443-55-2) stands out as a multifaceted compound with promising applications across various domains. Its unique stereochemistry and versatile chemical properties continue to drive innovative research efforts aimed at unlocking its full potential.

7443-55-2 (trans-3-methylcyclohexan-1-ol) 関連製品

- 20601-38-1(4,4'-Bicyclohexanol)

- 768-95-6(1-Adamantanol)

- 932-01-4(4,4-dimethylcyclohexan-1-ol)

- 1490-04-6(Menthol)

- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)

- 700-57-2(2-Adamantanol)

- 589-91-3(4-methylcyclohexan-1-ol)

- 116-02-9(3,3,5-Trimethylcyclohexanol)

- 98-52-2(4-tert-butylcyclohexan-1-ol)

- 590-67-0(1-Methylcyclohexanol)